(5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione
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Description
(5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H10F3NO3S and its molecular weight is 365.33. The purity is usually 95%.
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Biological Activity
The compound (5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione is a member of the thiazolidinedione family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antidiabetic properties, supported by recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H12F3N1O2S1
- Molecular Weight : 355.33 g/mol
- Chemical Structure : The compound features a thiazolidine ring with a methylidene linkage to a phenyl group substituted with a trifluoromethyl and phenoxy group.
Anticancer Activity
Recent studies have demonstrated the potential of thiazolidinedione derivatives in cancer treatment. Specifically, this compound has shown promising results against various cancer cell lines.
- Case Study : In vitro tests on glioblastoma cell lines (LN229) revealed that derivatives of thiazolidin-4-one exhibited significant cytotoxic effects. The MTT assay indicated that compounds similar to our target compound reduced cell viability effectively, suggesting a potential mechanism involving apoptosis induction .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5b | LN229 | 15 | Apoptosis |
5c | LN229 | 12 | Apoptosis |
Target Compound | LN229 | TBD | TBD |
Antimicrobial Activity
Thiazolidinediones have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups such as trifluoromethyl has been linked to enhanced activity against various pathogens.
- Study Findings : A series of synthesized thiazolidinediones were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
Compound | Bacteria Tested | Activity |
---|---|---|
2B3F | Staphylococcus aureus | Moderate |
2B4Cl | Escherichia coli | High |
Target Compound | Various | TBD |
Antidiabetic Activity
The thiazolidinedione class is well-known for its role in diabetes management. Compounds in this class enhance insulin sensitivity and exhibit antidiabetic effects.
- Research Overview : In vivo studies have shown that derivatives similar to our compound improve glucose uptake in diabetic models. The alloxan-induced diabetic rat model demonstrated that these compounds significantly lowered blood glucose levels compared to controls .
Compound | Blood Glucose Reduction (%) | Model Used |
---|---|---|
9 | 45 | Alloxan-induced rats |
Target Compound | TBD | TBD |
Properties
IUPAC Name |
(5E)-5-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3S/c18-17(19,20)11-5-3-6-12(9-11)24-13-7-2-1-4-10(13)8-14-15(22)21-16(23)25-14/h1-9H,(H,21,22,23)/b14-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZGXTAAHVVCCF-RIYZIHGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.